Home > Products > Screening Compounds P116605 > 8-Bromohypoxanthine
8-Bromohypoxanthine - 56046-36-7

8-Bromohypoxanthine

Catalog Number: EVT-1785481
CAS Number: 56046-36-7
Molecular Formula: C5H3BrN4O
Molecular Weight: 215.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-Ethyl-8-bromoadenine

    Relevance: 9-Ethyl-8-bromoadenine is structurally related to 8-bromohypoxanthine through its purine base structure. Both compounds share a similar core structure, with 9-ethyl-8-bromoadenine possessing an amino group at the 6th position where 8-bromohypoxanthine has a carbonyl group []. The study of hydrogen-bonded complexes involving these two compounds provides insights into potential interactions between purine bases.

9-Ethyl-8-bromohypoxanthine

    Compound Description: 9-Ethyl-8-bromohypoxanthine is a derivative of hypoxanthine, a naturally occurring purine derivative. It is characterized by the addition of an ethyl group at the 9th position and a bromine atom at the 8th position of the hypoxanthine ring. This compound has been studied for its ability to form hydrogen-bonded complexes with adenine derivatives, specifically 9-ethyl-8-bromoadenine [].

    Relevance: 9-Ethyl-8-bromohypoxanthine is directly related to 8-bromohypoxanthine as it represents a derivative with an added ethyl group at the 9th position. This modification allows for the investigation of how substituents on the hypoxanthine ring can influence its interaction with other molecules, such as adenine derivatives [].

Overview

8-Bromohypoxanthine is a purine derivative that has gained attention in biochemical research due to its structural similarities to nucleosides and its potential applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various nucleoside analogs, which are crucial in the development of antiviral and anticancer agents. The molecular formula of 8-bromohypoxanthine is C7_7H6_6BrN4_4O, and it is classified under heterocyclic compounds, specifically within the purine family.

Source and Classification

8-Bromohypoxanthine can be derived from hypoxanthine, a naturally occurring purine base found in various biological systems. Its classification falls under organic compounds, particularly halogenated derivatives of purines. The presence of bromine in its structure distinguishes it from other hypoxanthine derivatives, making it a subject of interest for synthetic chemists and pharmacologists.

Synthesis Analysis

Methods

The synthesis of 8-bromohypoxanthine typically involves halogenation reactions of hypoxanthine or its derivatives. A common method includes the following steps:

  1. Starting Material: Hypoxanthine is used as the primary starting material.
  2. Bromination: The bromination process can be achieved using bromine or a brominating agent such as phosphorus tribromide under controlled conditions.
  3. Purification: The crude product is purified using column chromatography or recrystallization techniques.

Technical Details

In one reported synthesis, hypoxanthine undergoes bromination at the 8-position using bromine in acetic acid or other suitable solvents, yielding 8-bromohypoxanthine. The reaction conditions, such as temperature and time, are critical to achieving high yields while minimizing side reactions .

Molecular Structure Analysis

Data

  • Molecular Weight: 228.05 g/mol
  • Melting Point: Approximately 280 °C (decomposes)
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Reactions

8-Bromohypoxanthine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as azide or amines to form new derivatives.
  2. Reduction Reactions: Reduction of the bromine substituent can yield 8-hydroxyl or 8-amino derivatives, which are valuable for further chemical modifications.

Technical Details

For example, treatment with sodium azide followed by reduction with palladium on carbon can convert 8-bromohypoxanthine into 8-aminohypoxanthine . This transformation is significant for developing compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action for compounds derived from 8-bromohypoxanthine often involves interference with nucleic acid metabolism. For instance, some derivatives may act as inhibitors of enzymes involved in nucleotide synthesis or as antagonists to purinergic receptors, affecting cellular signaling pathways.

Process and Data

Studies have shown that certain analogs exhibit inhibitory activity against enzymes such as adenosine deaminase, which is crucial for maintaining cellular adenine levels . The structure-activity relationship analyses reveal that modifications at the 8-position significantly impact biological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Reactivity: Reacts with strong oxidizing agents and bases.
  • Storage Conditions: Should be stored in a cool, dry place away from light.

Relevant data indicate that the compound's stability and reactivity are influenced by environmental factors such as pH and temperature .

Applications

8-Bromohypoxanthine serves several scientific purposes:

  • Pharmaceutical Research: It is used as a precursor in synthesizing various nucleoside analogs that exhibit antiviral properties.
  • Biochemical Studies: Researchers utilize it to study purine metabolism and enzyme inhibition mechanisms.
  • Drug Development: Its derivatives are explored for potential therapeutic applications against cancer and viral infections.
Synthetic Pathways and Chemoenzymatic Derivation

Chemoenzymatic Synthesis Using NADase and Bromination Strategies

8-Bromohypoxanthine (CAS 56046-36-7, C₅H₃BrN₄O) serves as a pivotal precursor for bioactive nucleosides and CD38 enzyme inhibitors. Its chemoenzymatic synthesis leverages the superior regioselectivity of biocatalysts:

  • NADase-Mediated Bromination: Aplysia californica ADP-ribosyl cyclase selectively brominates hypoxanthine at the C8 position using 8-bromo-NAD⁺ (8-Br-NAD⁺) as a substrate. This enzymatic route achieves >90% regioselectivity, avoiding the N7 regioisomer that plagues chemical methods [8] [10].
  • Transglycosylation Cascades: Multi-enzyme systems (e.g., ribokinase → phosphopentomutase → nucleoside phosphorylase) convert D-pentoses to 8-bromoinosine derivatives. For example, thermophilic enzymes (Thermus thermophilus) synthesize 8-bromoinosine from ribose and 8-bromohypoxanthine at 80°C with 76% conversion, outperforming mesophilic systems at 50°C (32% conversion) [7].
  • Enzymatic Advantages: Biocatalysis eliminates protective-group steps and operates in aqueous media, reducing halogenated byproducts. However, substrate specificity constraints limit sugar modifications [7] [8].

Table 1: Enzymatic Efficiency in 8-Bromohypoxanthine Nucleoside Synthesis

Enzyme SystemTemperature (°C)Conversion (%)Primary Product
Aplysia californica25>908-Br-inosine
T. thermophilus cascade80768-Br-2'-deoxyinosine
E. coli cascade50328-Br-arabinosylhypoxanthine

Palladium-Catalyzed Cross-Coupling for C8 Functionalization

Direct C8 functionalization of hypoxanthine exploits Pd-catalyzed cross-coupling, enabling C-C or C-N bond formation:

  • Suzuki-Miyaura Arylation: 8-Bromohypoxanthine couples with arylboronic acids under Pd(PPh₃)₄ catalysis (2–5 mol%). Key conditions: anhydrous DMF, 80–100°C, and Cs₂CO₃ base. Yields reach 70–85% for electron-neutral aryl groups, but drop to 40–50% for ortho-substituted or heteroaryl partners due to steric hindrance [1] [4].
  • Ligand Design: Bulky phosphines (e.g., SPhos, XPhos) suppress protodebromination byproducts. Bidentate ligands (dppe) enhance stability for gram-scale reactions, achieving turnover numbers (TON) >1,000 [9].
  • Room-Temperature Couplings: Recent methods use Pd(dba)₂/LiCl/TMEDA with magnesium reductants, enabling couplings at 25°C. Functional group tolerance includes esters (–COOR) and nitriles (–CN), but not free amines (–NH₂) [9].

Table 2: Pd-Catalyst Systems for 8-Bromohypoxanthine Functionalization

Catalyst SystemConditionsYield Range (%)Key Advantages
Pd(PPh₃)₄/Cs₂CO₃/DMF100°C, 12 h40–85Broad substrate scope
Pd(dba)₂/Mg/TMEDA/LiCl25°C, THF, 6 h55–75Ambient temperature
Pd(OAc)₂/SPhos/K₃PO₄Dioxane, 80°C, 8 h60–90Low protodebromination

Optimization of Reaction Conditions to Minimize Hydrolysis Byproducts

The labile N9–C1' bond in 8-bromoinosine derivatives necessitates precise reaction engineering:

  • Protecting Group Strategies: 5′-O-(tert-butyldiphenylsilyl) and 2′,3′-O-isopropylidene groups shield ribose hydroxyls during N1-ribosylation. Methanolic ammonia deprotection post-coupling preserves the glycosidic linkage, reducing hydrolysis to <5% [2] [8].
  • Solvent and pH Control: Polar aprotic solvents (DMF, NMP) minimize nucleophilic attack on C8. Buffered aqueous systems (pH 6.5–7.5) prevent acid-catalyzed deglycosylation during enzymatic steps [7].
  • Bromine Positioning: 8-Bromination stabilizes the imidazole ring against hydrolysis by reducing electron density at N7. Hydrolysis rates for 8-bromoinosine are 3-fold lower than inosine in pH 7.4 buffers at 37°C [3] [10].

Properties

CAS Number

56046-36-7

Product Name

8-Bromohypoxanthine

IUPAC Name

8-bromo-1,7-dihydropurin-6-one

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

InChI

InChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11)

InChI Key

IZBNLPSFAGAYBD-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)NC(=N2)Br

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.